molecular formula C21H21N3O3 B2402061 N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-17-5

N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

货号: B2402061
CAS 编号: 898419-17-5
分子量: 363.417
InChI 键: YJVMHZYPCMRFPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic small molecule characterized by a fused pyrrolo[3,2,1-ij]quinolinone core linked to a 4-ethylphenyl group via an oxalamide bridge. Structural elucidation of such molecules typically employs $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry (ESI-MS/HRMS) to confirm purity and connectivity . The 4-ethylphenyl substituent suggests increased lipophilicity compared to polar analogs, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

属性

IUPAC Name

N-(4-ethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-13-3-6-16(7-4-13)22-20(26)21(27)23-17-11-14-5-8-18(25)24-10-9-15(12-17)19(14)24/h3-4,6-7,11-12H,2,5,8-10H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVMHZYPCMRFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

The compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic protein-tyrosine kinase activity of EGFR. This leads to a decrease in autophosphorylation and downstream signaling cascades that are implicated in cell proliferation and survival.

Biochemical Pathways

The inhibition of EGFR leads to a decrease in the activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways can lead to the suppression of tumor growth and survival.

Result of Action

The result of the compound’s action is the inhibition of tumor growth and survival. By inhibiting EGFR and its downstream signaling pathways, the compound can suppress the proliferation and survival of tumor cells.

生物活性

N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure

The compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This structure includes a pyrroloquinoline core, which is known for various biological activities.

Synthesis

The synthesis of this compound involves several steps including the formation of the oxalamide linkage and the introduction of the ethylphenyl group. The detailed synthetic pathway remains under investigation but typically involves reactions of appropriate precursors under controlled conditions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound was tested against various bacterial strains using the disc diffusion method. Results showed zones of inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin.
Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus1831
Escherichia coli2025
Pseudomonas aeruginosa1540

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antiviral Activity

Emerging research has also indicated potential antiviral properties. The compound's structural features may interact with viral proteins or inhibit viral replication processes. For example:

  • In vitro Testing : Compounds with similar frameworks demonstrated EC50 values in the low micromolar range against HIV and other viruses.

Case Study 1: Antimicrobial Efficacy

A study published in European Journal of Medicinal Chemistry evaluated a series of pyrroloquinoline derivatives for their antimicrobial activity. Among them, a derivative closely related to this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on SAR highlighted that modifications to the ethylphenyl group significantly influenced biological activity. Substituents at specific positions on the phenyl ring were found to enhance potency against resistant bacterial strains.

相似化合物的比较

Core Structure Variations

The target compound’s pyrrolo[3,2,1-ij]quinolinone core distinguishes it from simpler aromatic or aliphatic oxalamides (e.g., compounds 16–18 in ). This bicyclic system may enhance binding affinity to hydrophobic enzyme pockets or protein targets due to its planar, rigid structure .

Substituent Effects

  • Lipophilicity : The 4-ethylphenyl group in the target compound increases logP (predicted ~3.5) compared to compound 16 (logP ~2.8), which features a polar 4-hydroxybenzoyl group . This higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Hydrogen Bonding: The oxalamide bridge in the target compound provides two amide groups, enabling stronger hydrogen-bond interactions than the single amide in N-(1-methyl-2-oxo-pyrroloquinolin-8-yl)butyramide () .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure R1 Substituent R2 Substituent Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Biological Activity
Target Compound Pyrrolo[3,2,1-ij]quinolinone 4-Ethylphenyl 4-Oxo-tetrahydro ~407.5 3.5 <0.1 Hypothesized enzyme inhibitor
Compound 16 Oxalamide 4-Hydroxybenzoylphenyl 4-Methoxyphenethyl 465.5 2.8 0.5 SCD inhibitor
CID 18577992 Pyrrolo[3,2,1-ij]quinolinone Butyramide 1-Methyl-2-oxo-tetrahydro ~314.4 2.9 1.2 Unknown

Research Findings and Implications

Synthesis Challenges : The target compound’s synthesis may encounter dimerization issues similar to compound 16 , where 23% dimer formation was observed due to reactive intermediates . Optimizing reaction stoichiometry and temperature could mitigate this.

Solubility-Bioactivity Balance : While the target compound’s low solubility (<0.1 mg/mL) may limit oral bioavailability, its lipophilicity could enhance tissue penetration, a critical factor for central nervous system targets.

常见问题

Basic Question

  • NMR Spectroscopy : Perform ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and carbon frameworks. Use 2D techniques (COSY, HSQC) to resolve overlapping signals in the aromatic and heterocyclic regions .
  • X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/ethanol). Refine structures using SHELX software to determine bond angles, torsion angles, and hydrogen bonding networks .
  • Mass Spectrometry : Validate molecular weight via HRMS (ESI+) with <2 ppm error .

How can reaction yields be optimized when conflicting literature reports exist on solvent systems?

Advanced Question

  • Contradiction Analysis : Compare solvent polarity effects. For example, polar aprotic solvents (DMF, DMSO) may improve solubility but risk hydrolysis, while non-polar solvents (toluene) favor cyclization but reduce intermediate solubility .
  • Design of Experiments (DoE) : Systematically test solvent mixtures (e.g., THF/water) and additives (molecular sieves) to balance yield and purity. Monitor via HPLC to identify optimal conditions .

What strategies resolve discrepancies in reported biological activity data across studies?

Advanced Question

  • Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds. Address variability in IC₅₀ values by normalizing to reference inhibitors .
  • Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate substituent effects on activity. Use molecular docking to predict binding affinity changes .

How to design experiments for structure-activity relationship (SAR) studies?

Advanced Question

  • Systematic Substitution : Synthesize derivatives with variations at the 4-ethylphenyl group (e.g., 4-fluorophenyl, 4-methoxyphenyl) and the pyrroloquinoline core (e.g., methyl vs. ethyl substituents) .
  • Biological Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays. Correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters .

What analytical approaches validate compound purity when standard methods conflict?

Advanced Question

  • Orthogonal Techniques : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with capillary electrophoresis to detect polar impurities. Use DSC to confirm melting point consistency .
  • Quantitative NMR (qNMR) : Integrate peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently of chromatographic methods .

What safety protocols are critical during handling based on structural analogs?

Basic Question

  • Toxicity Mitigation : Use PPE (gloves, goggles) and work in a fume hood, as analogs show acute toxicity (Category 4 for oral/dermal exposure) .
  • Storage : Store at –20°C under nitrogen to prevent oxidation. Avoid light-sensitive degradation by using amber glass .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。